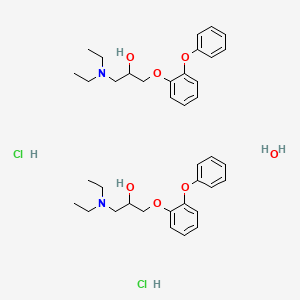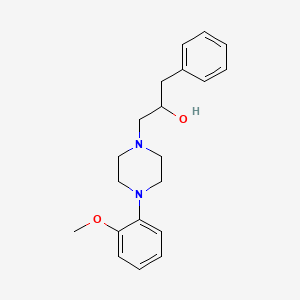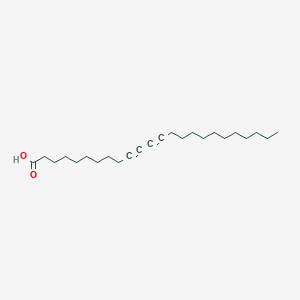
Tetracosa-10,12-diynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracosa-10,12-diynoic acid is a long-chain fatty acid with a unique structure characterized by two triple bonds located at the 10th and 12th carbon positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetracosa-10,12-diynoic acid typically involves the coupling of shorter chain alkynes. One common method is the use of the EDC/NHS method for amidation, where a solution of EDC (2.4 mmol) in dichloromethane is added to a solution of the diacetylenic acid in THF, followed by the addition of NHS (2.4 mmol) in dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve solid-state polymerization techniques. For instance, the γ-ray polymerization of tricosa-10,12-diynoic acid crystals has been studied extensively, providing insights into the polymerization process and conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Tetracosa-10,12-diynoic acid undergoes various chemical reactions, including:
Oxidation: The presence of triple bonds makes it susceptible to oxidation reactions.
Reduction: Reduction can convert the triple bonds into single or double bonds.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and catalysts like palladium for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkanes or alkenes.
Applications De Recherche Scientifique
Tetracosa-10,12-diynoic acid has several scientific research applications:
Materials Science: It is used in the formation of polymerizable monolayers and Langmuir-Blodgett multilayers.
Chemistry: Its unique structure makes it a valuable compound for studying solid-state polymerization and other chemical processes.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Mécanisme D'action
The mechanism of action of tetracosa-10,12-diynoic acid involves its ability to undergo polymerization and form extended conjugated polymer chains. This process is influenced by factors such as temperature, UV irradiation, and the presence of catalysts. The molecular targets and pathways involved in its action are primarily related to its chemical structure and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricosa-10,12-diynoic acid: Similar in structure but with one less carbon atom.
2,4-Diynoic acids: These compounds also contain diacetylene groups but differ in chain length and substitution patterns.
Uniqueness
Tetracosa-10,12-diynoic acid is unique due to its specific chain length and the position of its triple bonds, which confer distinct chemical and physical properties. Its ability to form stable polymerizable monolayers and its reactivity in various chemical reactions make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
73510-22-2 |
|---|---|
Formule moléculaire |
C24H40O2 |
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
tetracosa-10,12-diynoic acid |
InChI |
InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-11,16-23H2,1H3,(H,25,26) |
Clé InChI |
BTFLPMJDEYDJMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



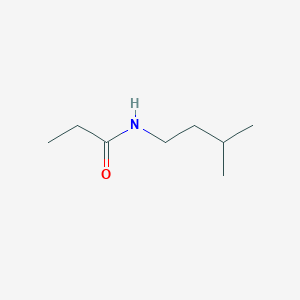
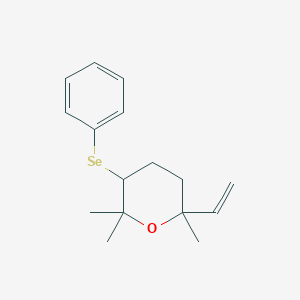

![1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B14463916.png)
![2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14463926.png)
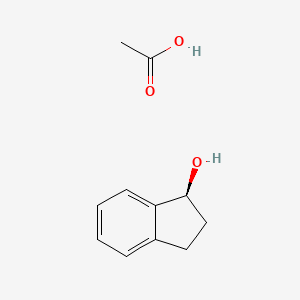
![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
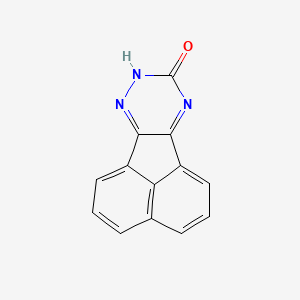
![1,6-Dimethylbicyclo[3.2.1]octane](/img/structure/B14463947.png)
